Product packaging for 4-chloro-N-(2-chloroacetyl)benzamide(Cat. No.:CAS No. 729582-33-6)

4-chloro-N-(2-chloroacetyl)benzamide

Cat. No.: B2562749
CAS No.: 729582-33-6
M. Wt: 232.06
InChI Key: MFPAFLUPDLDNJL-UHFFFAOYSA-N
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Description

Contextualization within the Chloroacetamide and Benzamide (B126) Chemical Classes

The molecular architecture of 4-chloro-N-(2-chloroacetyl)benzamide incorporates two key pharmacophores: chloroacetamide and benzamide. The chloroacetamide group, ClCH₂C(O)NHR, is a well-known reactive moiety used in the synthesis of various heterocyclic compounds and as a building block in medicinal chemistry. ekb.eg The benzamide scaffold, a benzene (B151609) ring attached to an amide group, is a privileged structure in drug discovery, found in a wide array of biologically active compounds. nih.gov The combination of these two classes in a single molecule creates a bifunctional reagent with potential for complex chemical transformations and unique biological activities.

Rationale for Academic Investigation

The academic interest in this compound stems from the recognized importance of its constituent chemical moieties in various scientific domains.

The chloroacetyl group is a versatile functional group in organic synthesis. The presence of a chlorine atom alpha to the carbonyl group makes the methylene (B1212753) group susceptible to nucleophilic substitution, providing a convenient handle for the introduction of various functional groups and the construction of more complex molecular architectures. This reactivity is widely exploited in the synthesis of nitrogen-containing heterocycles and as a means to covalently modify biological macromolecules. For instance, the reaction of a chloroacetylated compound with thiourea (B124793) or its derivatives is a common strategy for the synthesis of thiazole (B1198619) rings. ekb.eg

The benzamide core is a recurring motif in a multitude of compounds exhibiting a broad spectrum of biological activities. nih.gov Its ability to participate in hydrogen bonding and π-π stacking interactions allows for effective binding to biological targets such as enzymes and receptors. Consequently, benzamide derivatives have been extensively explored as potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory agents. The substitution pattern on the benzene ring can be readily modified to fine-tune the biological activity and pharmacokinetic properties of the resulting molecules.

Scope and Diverse Research Perspectives

The unique combination of a reactive chloroacetyl group and a biologically relevant benzamide scaffold in this compound opens up a wide range of research possibilities. From a synthetic perspective, it can serve as a key intermediate for the generation of diverse compound libraries for high-throughput screening. In the realm of chemical biology, its potential as a covalent inhibitor or as a scaffold for the development of novel probes to study biological processes is an active area of investigation. The exploration of its own intrinsic biological activities, as well as those of its derivatives, continues to be a fertile ground for academic research.

Chemical and Physical Properties

The following table summarizes some of the key predicted chemical and physical properties of this compound.

PropertyValueSource
Molecular FormulaC₉H₇Cl₂NO₂PubChem uni.lu
Monoisotopic Mass230.985 g/mol PubChem uni.lu
Predicted XlogP2.2PubChem uni.lu

Predicted Collision Cross Section Data

Collision cross section (CCS) is a measure of the gas-phase ion's size and shape. The following table presents predicted CCS values for different adducts of this compound.

Adductm/zPredicted CCS (Ų)
[M+H]⁺231.99266144.2
[M+Na]⁺253.97460153.0
[M-H]⁻229.97810147.5
[M+NH₄]⁺249.01920163.2
[M+K]⁺269.94854148.3
Data sourced from PubChem uni.lu

Synthesis of a Structurally Related Compound

A similar synthetic strategy could likely be employed for this compound, starting from 4-chlorobenzamide (B146232) and chloroacetyl chloride.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7Cl2NO2 B2562749 4-chloro-N-(2-chloroacetyl)benzamide CAS No. 729582-33-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-(2-chloroacetyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO2/c10-5-8(13)12-9(14)6-1-3-7(11)4-2-6/h1-4H,5H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPAFLUPDLDNJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=O)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

729582-33-6
Record name 4-chloro-N-(2-chloroacetyl)benzamide
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Chemical Reactivity and Transformation Mechanisms of 4 Chloro N 2 Chloroacetyl Benzamide

Nucleophilic Substitution Reactions

The presence of the α-chloroacetyl group makes 4-chloro-N-(2-chloroacetyl)benzamide a potent alkylating agent. The chlorine atom can be readily displaced by a variety of nucleophiles in a process that is fundamental to the synthesis of more complex molecules. researchgate.net

Primary and secondary amines are effective nucleophiles that react with this compound at the α-carbon of the chloroacetyl moiety, leading to the formation of a new carbon-nitrogen bond and displacement of the chloride ion. This reaction is a classic example of nucleophilic acyl substitution. The general mechanism involves the attack of the amine's lone pair of electrons on the electrophilic carbon, followed by the expulsion of the chloride. This reaction is a common strategy for the synthesis of various heterocyclic compounds and other functionalized amides. researchgate.netresearchgate.net The reaction conditions for such transformations can vary, often being carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions of N-Aryl 2-Chloroacetamides with Amines

Nucleophile (Amine)Product TypeReaction ConditionsReference
Primary Aryl AmineN-Aryl-N'-(aryl)glycinamideVaries (e.g., base catalysis) researchgate.net
Secondary Aliphatic AmineN-(Dialkylaminomethylcarbonyl)benzamideVaries (e.g., base catalysis) researchgate.net

This table is illustrative of the types of reactions N-chloroacetyl amides undergo and is based on general reactivity patterns.

Thiols and their conjugate bases, thiolates, are excellent sulfur-based nucleophiles that readily react with α-halo carbonyl compounds. In the case of this compound, a thiol will attack the carbon bearing the chlorine atom, resulting in the formation of a thioether linkage. echemi.com This S-alkylation reaction is highly efficient and is a key step in the synthesis of various sulfur-containing heterocyclic compounds like thiazolidinones. researchgate.net The reaction rate is dependent on the nucleophilicity of the thiol, which is influenced by factors such as the pKa of the thiol and the pH of the reaction medium. rsc.org

Table 2: Reactivity of N-Phenylchloroacetamide with Thiol Nucleophiles

Thiol NucleophileSecond-Order Rate Constant (M⁻¹s⁻¹)pKa of Thiol
2-Mercaptoethanol1.3 x 10³9.5
Cysteine2.5 x 10³8.5
Glutathione3.2 x 10³8.8

Data is for the analogous compound N-phenylchloroacetamide and illustrates the kinetic favorability of this reaction. rsc.org

Kinetic studies on the reaction of analogous N-aryl chloroacetamides with nucleophiles provide insight into the reaction mechanism and selectivity. For instance, the reaction of N-phenylchloroacetamide with various thiols has been shown to proceed via a concerted SN2 mechanism. rsc.org A Brønsted-type analysis, which correlates the reaction rate with the pKa of the nucleophile, can reveal information about the transition state of the reaction. For the reaction of N-phenylchloroacetamide with thiols, a βnuc value of 0.22 was determined, indicating an early transition state with respect to the attacking nucleophile. rsc.org

The selectivity of the reaction is also a critical aspect. In a molecule with multiple electrophilic sites, such as this compound, the α-carbon of the chloroacetyl group is significantly more reactive towards soft nucleophiles like thiols and amines compared to the carbonyl carbon of the benzamide (B126). This enhanced reactivity is due to the better leaving group ability of the chloride ion compared to the amide group.

Hydrolysis Pathways

Amides are generally stable to hydrolysis in neutral water but can be cleaved under acidic or basic conditions. libretexts.org The hydrolysis of this compound can potentially occur at two amide linkages: the N-chloroacetyl amide and the benzamide.

Under acidic conditions, the hydrolysis of an amide is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. khanacademy.orgmasterorganicchemistry.com For this compound, this can lead to the cleavage of either amide bond. The general mechanism involves the formation of a tetrahedral intermediate, followed by the departure of the amine as a leaving group. chemistrysteps.com The rate of hydrolysis is influenced by the concentration of the acid and the temperature. rsc.org Studies on the hydrolysis of chloroacetamide herbicides have shown that both amide and ether group cleavages can occur under acidic conditions. researchgate.net

Table 3: General Products of Acid-Catalyzed Amide Hydrolysis

Starting AmideProducts
R-CONH-R'R-COOH + R'-NH₃⁺

This table illustrates the general outcome of acid-catalyzed amide hydrolysis. libretexts.org

In the presence of a strong base, such as sodium hydroxide (B78521), amides can undergo hydrolysis via nucleophilic attack of the hydroxide ion on the carbonyl carbon. chemistrysteps.com This process is generally slower than acid-catalyzed hydrolysis because the amide is a poor leaving group. masterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate, and the departure of the amide anion is often the rate-limiting step. chemistrysteps.com For most chloroacetamides, base-mediated hydrolysis primarily occurs through a bimolecular nucleophilic substitution (SN2) reaction, where the chloride is substituted by a hydroxide ion, although amide cleavage can also occur. researchgate.net

Table 4: General Products of Base-Catalyzed Amide Hydrolysis

Starting AmideProducts
R-CONH-R'R-COO⁻ + R'-NH₂

This table illustrates the general outcome of base-catalyzed amide hydrolysis. libretexts.org

Cycloaddition Reactions (e.g., [2+2] Ketene-Imine Cycloaddition for related Azetidinones)

While this compound itself is not a direct participant in cycloaddition, its chemical precursors are central to the Staudinger [2+2] ketene-imine cycloaddition, a powerful method for synthesizing β-lactams (2-azetidinones). wikipedia.orgresearchgate.net This reaction is of significant importance in the synthesis of β-lactam antibiotics. derpharmachemica.com

The process involves the reaction of a ketene (B1206846) with an imine. benthamscience.com The chloroacetyl group of the title compound is derived from chloroacetyl chloride. In the presence of a tertiary amine base, such as triethylamine (B128534) (Et₃N), chloroacetyl chloride eliminates HCl to generate a highly reactive chloroketene in situ. researchgate.net This ketene can then react with an imine through a formal [2+2] cycloaddition to yield a 3-chloro-2-azetidinone ring system. derpharmachemica.commdpi.comresearchgate.net

The mechanism proceeds via a nucleophilic attack of the imine nitrogen on the ketene's central carbonyl carbon, forming a zwitterionic intermediate. organic-chemistry.org This intermediate then undergoes ring closure to form the four-membered β-lactam ring. organic-chemistry.org The stereochemistry of the final product (cis or trans) is influenced by the substituents on both the ketene and the imine, as well as the reaction conditions. organic-chemistry.org

Table 2: Examples of Staudinger Cycloaddition with In Situ Generated Ketenes

Ketene Precursor Imine Base Solvent Product Class
Chloroacetyl Chloride Aromatic Imines Et₃N Dichloromethane (B109758) (DCM) 1,4-Diaryl-3-chloro-2-azetidinones mdpi.comresearchgate.net
Phenoxyacetyl Chloride Aromatic Imines Pyridine Dichloroethane (DCE) 3-Phenoxy-2-azetidinones mdpi.com

Condensation Reactions (for related hydrazide derivatives)

Condensation reactions are crucial for building molecular complexity. For derivatives related to this compound, the formation and subsequent reaction of hydrazides are particularly relevant. Hydrazides are a class of compounds used as key intermediates in the synthesis of various nitrogen-containing heterocycles. nih.govrjptonline.org

A related hydrazide, 4-chlorobenzohydrazide, can be synthesized from 4-chlorobenzoic acid and hydrazine. This hydrazide derivative can then undergo condensation reactions with aldehydes or ketones, typically under acidic catalysis, to form N-acylhydrazones. researchgate.netbrieflands.com This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule.

These N-acylhydrazone products are versatile intermediates themselves and are often used in the synthesis of heterocyclic compounds like 1,3,4-oxadiazoles. nih.gov

Table 3: Condensation of Hydrazides with Aldehydes

Hydrazide Aldehyde Catalyst Product Type
4-Hydroxybenzoic acid hydrazide 2-Chloroquinoline-3-carbaldehyde Hydrochloric acid N-Acylhydrazone researchgate.net
2-Phenoxybenzoic acid hydrazide Various aromatic aldehydes Hydrochloric acid N-Acylhydrazone brieflands.com

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are fundamental in confirming the molecular structure of a synthesized compound. This involves analyzing the interaction of the molecule with electromagnetic radiation to deduce its atomic and molecular composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution.

¹H NMR (Proton NMR) would be used to identify the number of different types of protons, their chemical environments, and their proximity to other protons. For 4-chloro-N-(2-chloroacetyl)benzamide, one would expect to see signals corresponding to the protons on the aromatic ring and the methylene (B1212753) (-CH2-) group of the chloroacetyl moiety. The integration of these signals would confirm the number of protons in each environment, and their splitting patterns (e.g., doublets, triplets) would provide information about adjacent protons.

¹³C NMR (Carbon-13 NMR) provides information about the carbon skeleton of the molecule. A spectrum for this compound would show distinct peaks for each unique carbon atom, including those in the carbonyl groups, the aromatic ring, and the aliphatic chain. The chemical shifts of these carbons would confirm the presence of the different functional groups.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic absorption bands would be expected for:

N-H stretching of the amide group.

C=O stretching for both the amide and the chloroacetyl carbonyl groups.

C-Cl stretching vibrations.

Aromatic C-H and C=C stretching.

Mass Spectrometry (MS)

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and formula. A high-resolution mass spectrum would provide the exact mass of the molecular ion, confirming the elemental composition C₉H₇Cl₂NO₂. uni.lu The fragmentation pattern observed in the mass spectrum would offer further structural confirmation by showing characteristic losses of fragments like the chloroacetyl group or parts of the benzamide (B126) structure. While experimental data is unavailable, predicted mass spectrometry data, such as collision cross-section values, can be calculated. uni.lu

Elemental Analysis for Compositional Verification

Elemental analysis is a standard technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimental percentages would be compared to the theoretical values calculated from the molecular formula (C₉H₇Cl₂NO₂) to verify the purity and confirm the empirical formula of the synthesized compound.

Without access to published research detailing the synthesis and characterization of this compound, the specific data points, spectra, and crystallographic information required to populate these sections remain unavailable.

Therefore, it is not possible to provide the specific data and detailed research findings required to populate the requested article structure for this particular compound. Generating content for the specified sections without verifiable scientific sources would not meet the standards of accuracy required for a scientific article.

Computational Chemistry and Theoretical Investigations

Spectroscopic Property Prediction and Validation

Comparison of Theoretical and Experimental Spectral Data

The validation of molecular structures determined through computational methods is frequently achieved by comparing theoretical spectral data with experimentally obtained spectra. For compounds structurally related to 4-chloro-N-(2-chloroacetyl)benzamide, quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have proven effective in predicting vibrational and electronic spectra. researchgate.netnih.gov

Typically, the process involves optimizing the molecular geometry of the compound using a specific level of theory, such as the B3LYP functional with a 6-311G(d,p) basis set. researchgate.net Following optimization, vibrational frequencies (for FT-IR and Raman spectra), NMR chemical shifts, and electronic transitions (for UV-Vis spectra) are calculated. researchgate.netresearchgate.net The calculated vibrational frequencies are often scaled by a factor to correct for anharmonicity and the approximations inherent in the theoretical model, leading to a strong correlation with experimental data. researchgate.net

Studies on analogous compounds demonstrate that the DFT B3LYP method provides satisfactory results for predicting IR, Raman, ¹H NMR, and ¹³C NMR spectra, indicating a good agreement between the theoretical and experimental values. researchgate.net This concordance validates the optimized geometric parameters (bond lengths and angles) derived from the computational model. nih.gov For instance, the analysis of electronic transitions using Time-Dependent DFT (TD-DFT) has shown that predicted absorption wavelengths can closely match those observed in experimental UV-Vis spectra. researchgate.net

Below is a representative table illustrating how such a comparison is typically presented for vibrational data.

Experimental Wavenumber (cm⁻¹)Theoretical Wavenumber (cm⁻¹)Vibrational Assignment
~3300~3350N-H Stretch
~1680~1700Amide C=O Stretch
~1650~1670Acetyl C=O Stretch
~1590~1600Aromatic C=C Stretch
~1540~1550N-H Bend
~750~760Aromatic C-Cl Stretch
~680~690Aliphatic C-Cl Stretch

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as an enzyme or receptor. This modeling allows for the characterization of the binding mode and the estimation of the binding affinity, typically expressed as a free energy of binding (ΔG) in kcal/mol.

For compounds structurally related to this compound, docking studies have been performed against various biological targets to elucidate their potential mechanism of action. For example, a study involving a 2,4-dichlorobenzamide (B1293658) derivative docked into the active site of dihydrofolate reductase (DHFR) revealed a strong binding affinity of -9.0 kcal/mol. mdpi.com The stability of this ligand-protein complex was attributed to the formation of three intermolecular hydrogen bonds with key amino acid residues: Asp 21, Ser 59, and Tyr 22. mdpi.com

In another study, a series of benzamide (B126) derivatives were evaluated as potential antidiabetic agents by docking them against α-glucosidase and α-amylase. The results showed binding energies ranging from -9.7 to -8.0 kcal/mol for α-glucosidase and -9.8 to -7.9 kcal/mol for α-amylase. nih.govresearchgate.net The interactions within the active sites were characterized by a combination of hydrogen bonding, electrostatic, and hydrophobic interactions. nih.govresearchgate.net These computational predictions provide insight into how the benzamide scaffold can be oriented to achieve potent inhibition of these enzymes.

The following table summarizes findings from molecular docking studies on analogous benzamide and chloroacetamide compounds.

Compound ClassTarget ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesReference
Dichlorobenzamide derivativeDihydrofolate Reductase (DHFR)1DLS-9.0Asp 21, Ser 59, Tyr 22 (H-bonds) mdpi.com
Nitrobenzamide derivativesα-GlucosidaseNot Specified-9.7 to -8.0Hydrogen, electrostatic, hydrophobic interactions nih.govresearchgate.net
Nitrobenzamide derivativesα-AmylaseNot Specified-9.8 to -7.9Hydrogen, electrostatic, hydrophobic interactions nih.govresearchgate.net
Chloroacetamide derivativesBacterial DNA GyraseNot SpecifiedNot SpecifiedNot Specified researchgate.net

Based on computational docking studies and the known biological activities of the broader benzamide class of compounds, several potential molecular targets have been identified for molecules like this compound. These targets span various therapeutic areas, including oncology, infectious diseases, and metabolic disorders.

The benzamide core is considered a "privileged structure" due to its ability to bind to a wide variety of receptor types. nih.gov Computational and experimental studies on related compounds suggest the following as potential targets:

Dihydrofolate Reductase (DHFR): A crucial enzyme in nucleotide synthesis, making it a target for anticancer and antimicrobial agents. mdpi.com

Bacterial DNA Gyrase and Topoisomerase II: These enzymes are essential for bacterial DNA replication and are well-established targets for antibacterial drugs. researchgate.net

α-Glucosidase and α-Amylase: Key enzymes in carbohydrate metabolism, their inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govresearchgate.net

Histone Deacetylases (HDACs): Benzamides have shown promise as HDAC inhibitors, which are a class of anticancer agents. ontosight.ai

Acetyl-CoA Carboxylase: An enzyme involved in fatty acid synthesis, identified as a target for some benzamide compounds. nih.gov

Farnesyl Transferase: An enzyme implicated in cancer cell signaling, which has been inhibited by certain benzamides. nih.gov

Computational methods are instrumental in deriving Structure-Activity Relationships (SAR), which explain how the chemical structure of a compound influences its biological activity. researchgate.net By systematically modifying a lead compound in silico and calculating the resulting change in binding affinity, researchers can identify key structural features required for potency and selectivity.

For benzamide derivatives, computational SAR studies have provided valuable insights. For instance, in a series of antidiabetic benzamide compounds, molecular modeling corroborated experimental findings that the presence of both an electron-donating group (like -CH₃) and an electron-withdrawing group (like -NO₂) on a terminal phenyl ring enhanced the inhibitory activity against α-glucosidase and α-amylase. nih.govresearchgate.net This suggests that a specific electronic distribution across the molecule is crucial for effective binding to these targets.

A hypothetical computational SAR table for this compound derivatives might look as follows, illustrating how modifications could affect predicted binding affinity for a target like DHFR.

CompoundModification (R-group on Benzoyl Ring)Predicted Binding Affinity (kcal/mol)Rationale
Parent Compound4-Chloro-8.5Baseline affinity
Analog 14-Fluoro-8.3Smaller, more electronegative halogen may slightly alter binding.
Analog 24-Methoxy-9.1Electron-donating group could form additional hydrogen bonds.
Analog 34-Nitro-9.4Strong electron-withdrawing group may enhance electrostatic interactions.
Analog 44-Methyl-8.8Small hydrophobic group could improve interaction with nonpolar pockets.

Biological Interaction Research: Mechanistic and in Vitro Perspectives

Enzyme Inhibition Studies

The presence of the electrophilic chloroacetyl group in 4-chloro-N-(2-chloroacetyl)benzamide makes it a prime candidate for investigation as a covalent enzyme inhibitor. This mode of action can lead to high potency and prolonged duration of effect, as the inhibitor forms a stable bond with its target protein.

The chloroacetyl group is a well-characterized electrophilic "warhead" that functions as an irreversible or slowly reversible inhibitor by forming a covalent bond with nucleophilic amino acid residues within an enzyme's active site nih.govnih.gov. The primary mechanism of action is a targeted alkylation reaction.

The process typically involves a two-step sequence:

Initial Non-covalent Binding: The inhibitor first forms a reversible, non-covalent complex with the enzyme (E-I). This initial binding is guided by interactions of the entire molecule, including the 4-chlorobenzamide (B146232) portion, which positions the reactive chloroacetyl group in close proximity to a targetable residue.

Covalent Bond Formation: A nucleophilic amino acid side chain in the enzyme's active site attacks the electrophilic carbon of the chloroacetyl group. The thiol group of a cysteine residue is the most common target due to its high nucleophilicity nih.gov. This nucleophilic attack proceeds via an SN2 mechanism, displacing the chlorine atom as a chloride leaving group and forming a stable thioether linkage between the inhibitor and the enzyme nih.gov. This results in a covalently modified, inactivated enzyme complex (E-I*).

This covalent modification is often irreversible, meaning that restoration of enzyme activity requires the synthesis of new enzyme molecules rsc.orgkhanacademy.org. The specificity of the inhibition is achieved not just by the reactivity of the warhead, but also by the affinity of the parent molecule for a particular enzyme's binding pocket nih.gov.

While specific enzyme targets for this compound have not been detailed in published literature, the known reactivity of the chloroacetamide warhead allows for the identification of probable enzyme classes that could serve as targets. Research on analogous compounds provides a strong basis for predicting potential interactions. Cysteine-containing enzymes are particularly prominent targets. nih.gov

Key potential enzyme targets for compounds with a chloroacetyl group include:

Bacterial Enzymes: MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) is a critical enzyme in the biosynthesis of bacterial peptidoglycan. Chloroacetamide-containing fragments have been shown to covalently bind to the active site cysteine (Cys115) of E. coli MurA, leading to its inhibition and suggesting a pathway for antibacterial action. nih.gov

Proteases: Cysteine proteases are a major class of enzymes targeted by covalent inhibitors. For example, chloro- and chlorofluoroacetamide-based inhibitors have been developed to target the catalytic cysteine of viral proteases like the SARS-CoV-2 3CL protease, as well as other cysteine proteases such as papain. biorxiv.orgjst.go.jp

Condensing Enzymes: Chloroacetamide herbicides have been shown to covalently bind to the active site cysteine of plant type III polyketide synthases, such as chalcone (B49325) synthase (CHS), leading to irreversible inactivation. nih.gov

Transcription Factors: The Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors, which are key components of the Hippo signaling pathway, possess a conserved cysteine in a hydrophobic pocket. Chloroacetamide fragments have been identified that covalently modify this cysteine, thereby inhibiting the TEAD-YAP1 interaction. rsc.org

The benzamide (B126) scaffold itself is known to confer affinity for various enzymes, such as butyrylcholinesterase, which could also be explored as potential targets. nih.gov

Target Enzyme/ProteinSpecific Inhibitor ClassMechanism/EffectReference
MurA TransferaseChloroacetamide FragmentsCovalent binding to active site Cys115, inhibiting peptidoglycan synthesis. nih.gov
SARS-CoV-2 3CL ProteaseChlorofluoroacetamide Aza-peptidesCovalent inhibition of the catalytic cysteine. biorxiv.org
TEAD Transcription FactorsChloroacetamide FragmentsCovalent modification of a conserved cysteine, disrupting the TEAD-YAP1 protein-protein interaction. rsc.org
Plant Polyketide SynthasesChloroacetamide HerbicidesIrreversible covalent binding to the active site cysteine. nih.gov

Modulation of Cellular Signaling Pathways

By targeting key enzymes or receptors, this compound has the potential to modulate various cellular signaling pathways. In vitro assays are fundamental tools for identifying and characterizing these effects.

A suite of in vitro assays is necessary to fully characterize the biological activity of a covalent inhibitor like this compound.

Enzyme Kinetic Assays: To confirm covalent inhibition, time-dependent inhibition assays are performed. In these assays, the enzyme is pre-incubated with the inhibitor for varying amounts of time before the addition of the substrate. A time-dependent decrease in enzyme activity is characteristic of covalent modification. nih.gov

Irreversibility Confirmation: A dilution assay can confirm irreversible or slowly reversible binding. An enzyme-inhibitor complex is diluted significantly; if the inhibition is reversible, activity will be restored, whereas if it is irreversible, activity will remain low. nih.gov

Mass Spectrometry (LC-MS/MS): This technique is crucial for confirming covalent bond formation and identifying the precise site of modification. By analyzing the mass of the protein or its peptide fragments after digestion, a mass shift corresponding to the addition of the inhibitor can be detected on a specific amino acid, confirming the covalent adduct. nih.govnih.gov

Cell-Based Assays: To determine effects on cellular pathways, assays measuring cell viability (e.g., MTT assay), apoptosis (e.g., Annexin V staining), or the inhibition of specific cellular processes (e.g., cytopathic effect assays for antiviral activity) are implemented. biorxiv.org

Antimicrobial Susceptibility Testing: Standard microbiology techniques, such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the disk diffusion method to measure zones of inhibition, are used to quantify antimicrobial activity. nanobioletters.comnih.gov

The benzamide moiety is a common structural feature in ligands for various receptors. Studies have identified benzamide analogs as negative allosteric modulators of neuronal nicotinic receptors (nAChRs) and as ligands for the sigma non-opioid intracellular receptor 1. nih.govbindingdb.org While the primary mode of action for this compound is likely covalent enzyme inhibition, the benzamide core could provide an initial binding interaction that guides the molecule to a specific receptor or enzyme. If the target is a receptor with a suitably located nucleophilic residue, covalent binding could lead to irreversible agonism or antagonism.

The downstream effects are directly tied to the function of the inhibited target. For example:

Inhibition of MurA in bacteria would disrupt cell wall synthesis, leading to cell lysis and death. nih.gov

Inhibition of the TEAD-YAP1 interaction would modulate the Hippo signaling pathway, which could have anti-proliferative effects in cancer cells where this pathway is dysregulated. rsc.org

Investigation of Antimicrobial Interactions (In Vitro)

The structural features of this compound—namely the chlorinated aromatic ring and the reactive acetyl group—are present in many compounds with known antimicrobial properties. Therefore, it is highly probable that this compound would exhibit activity against various microbial pathogens. In vitro studies on related benzamide derivatives have demonstrated a broad spectrum of activity.

Research has shown that N-benzamide derivatives can be effective against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, with some compounds exhibiting MIC values as low as 3.12 µg/mL. nanobioletters.com Furthermore, various 4-chloro-2-hydroxy-N-phenylbenzamides have shown potent bactericidal activity against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govscispace.com The synthesis of other antimicrobial agents has also utilized chloroacetyl chloride, a precursor to the chloroacetyl group, to generate molecules with significant antibacterial action. researchgate.net

The collective evidence from these related compounds suggests that this compound is a strong candidate for an antimicrobial agent. Its potential mechanism would involve covalent inhibition of essential bacterial enzymes, such as those involved in cell wall synthesis, like MurA. nih.gov

Compound Class/DerivativeTest Organism(s)Observed In Vitro Activity (MIC/Zone of Inhibition)Reference
N-Benzamide DerivativesB. subtilis, E. coliMIC values of 3.12 - 6.25 µg/mL nanobioletters.com
4-Chloro-2-hydroxy-N-phenylbenzamidesMethicillin-Resistant S. aureus (MRSA)Potent bactericidal activity nih.govscispace.com
N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamidesS. aureus, B. subtilis, K. pneumoniaModerate to high antibacterial action researchgate.net
N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazidesPathogenic bacteria and fungiGood inhibition against various microbes japsonline.com
Sulfonamide DerivativesS. aureus (MRSA and MSSA)MIC values ranging from 32 to 512 µg/mL nih.gov

Antibacterial Activity Assessments

The antibacterial potential of chloro-substituted aromatic amides has been explored through various derivatives. Studies indicate that specific structural features are crucial for activity against both Gram-positive and Gram-negative bacteria.

A series of novel 4-chloro-2-mercaptobenzenesulfonamides demonstrated promising activity, particularly against anaerobic Gram-positive bacteria strains. While a broad screening was conducted, several compounds within the series were identified as having notable efficacy.

In other studies, N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivatives, synthesized using chloroacetyl chloride, were evaluated for in vitro antibacterial activity. researchgate.net Two compounds from this series showed high antibacterial action against both Gram-positive and Gram-negative bacteria when compared to the standard drug benzylpenicillin, while other related structures showed moderate activity. researchgate.net This suggests that the core benzamide structure, when appropriately substituted, is a viable scaffold for antibacterial agents.

Compound ClassBacterial StrainsActivity LevelReference
4-chloro-2-mercaptobenzenesulfonamidesAnaerobic Gram-positive bacteriaPromising nih.gov
N-(3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)-4-nitrobenzamideGram-positive & Gram-negative bacteriaHigh researchgate.net
N-(3-chloro-2-(4-methoxyphenyl)-4-oxoazetidin-1-yl)-4-nitrobenzamideGram-positive & Gram-negative bacteriaHigh researchgate.net

Antifungal Activity Assessments

The antifungal properties of chloro-acetamide derivatives have been a significant area of investigation, with studies focusing on their efficacy against clinically relevant and often drug-resistant fungal pathogens.

Notably, the compound 2-chloro-N-phenylacetamide has been identified as a promising antifungal agent. It has demonstrated inhibitory and fungicidal activity against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. scielo.br Research determined its Minimum Inhibitory Concentration (MIC) to be between 128 to 256 µg/mL and its Minimum Fungicidal Concentration (MFC) ranging from 512 to 1,024 µg/mL. scielo.br Furthermore, this compound was effective against fungal biofilms, inhibiting their formation by up to 92% and disrupting pre-formed biofilms by up to 87%. scielo.br

Similar activity was observed for 2-chloro-N-phenylacetamide against strains of Aspergillus flavus, with MIC values reported between 16 and 256 μg/mL and MFC values between 32 and 512 μg/mL. scielo.br However, when combined with conventional antifungal drugs like amphotericin B and fluconazole, an antagonistic effect was observed, suggesting it should not be used as a therapeutic adjuvant. scielo.br

CompoundFungal SpeciesMIC (µg/mL)MFC (µg/mL)Reference
2-chloro-N-phenylacetamideCandida albicans (fluconazole-resistant)128 - 256512 - 1024 scielo.br
2-chloro-N-phenylacetamideCandida parapsilosis (fluconazole-resistant)128 - 256512 - 1024 scielo.br
2-chloro-N-phenylacetamideAspergillus flavus16 - 25632 - 512 scielo.br

Anticancer Interaction Studies (In Vitro)

The investigation of chloro-substituted benzamides as potential anticancer agents often involves probing their interactions with cellular machinery, particularly the pathways that regulate cell death, such as apoptosis.

Evaluation in Cancer Cell Lines (e.g., MTT assay)

The in vitro evaluation of novel chemical compounds for anticancer activity is a critical first step in drug discovery. A common method for assessing cytotoxicity is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures the metabolic activity of cells and serves as an indicator of cell viability. researchgate.net

While the specifically cited literature for this section does not detail the evaluation of this compound, studies on structurally related compounds demonstrate the application of this technique. For example, a series of novel benzenesulfonamide-bearing imidazole (B134444) derivatives were evaluated for cytotoxicity against human triple-negative breast cancer (MDA-MB-231) and malignant melanoma (IGR39) cell lines using the MTT assay. nih.gov Similarly, novel N-substituted bis-benzimidazole derivatives were screened for cytotoxicity against various lung and breast cancer cell lines with the MTT assay, identifying compounds with significant cytotoxic activity. researchgate.net These studies underscore the utility of the MTT assay in screening and identifying lead candidates within the broader class of substituted benzamides for further anticancer research.

Mechanistic Probes of Cellular Processes (e.g., apoptosis pathways)

Understanding the mechanism of action is crucial for developing targeted cancer therapies. Research on N-substituted benzamides indicates that their cytotoxic effects are often mediated through the induction of apoptosis.

Studies using declopramide, an N-substituted benzamide, revealed that it can induce apoptosis in cancer cell lines such as the human promyelocytic leukemia cell line (HL-60). nih.gov The mechanism was found to be independent of the p53 tumor suppressor protein. nih.govnih.gov The apoptotic process initiated by these benzamides involves the mitochondrial (intrinsic) pathway, which is characterized by the release of cytochrome c into the cytosol and the subsequent activation of caspase-9. nih.gov Furthermore, these compounds were observed to induce a G2/M phase cell cycle block, which occurs prior to the onset of apoptosis. nih.gov Overexpression of the anti-apoptotic protein Bcl-2 was shown to inhibit the apoptosis induced by these benzamides, further confirming the involvement of the mitochondrial pathway. researchgate.net

Structure-Biological Activity Relationships (SBAR)

The systematic study of how a molecule's chemical structure influences its biological activity is fundamental to medicinal chemistry. For chloro-substituted amides, specific structural modifications have been correlated with changes in antimicrobial and anticancer efficacy.

Correlation of Structural Modifications with Biological Responses

Analysis of various benzamide and acetamide (B32628) derivatives has yielded key insights into their structure-activity relationships. The presence and position of halogen atoms, particularly chlorine, on the aromatic ring are often critical for potency.

In the context of antifungal activity, studies on benzamide derivatives containing a triazole moiety showed that the presence of a fluorine or chlorine atom on the benzene (B151609) ring significantly improved antifungal activity. researchgate.net For some acetamide derivatives, the inclusion of a chloro atom has been noted to enhance antimicrobial activity compared to the unsubstituted parent compound.

Regarding anticancer effects, research on benzenesulfonamide-bearing imidazole derivatives found that compounds with 4-chloro and 3,4-dichloro substituents on the benzene ring were among the most active against cancer cell lines. nih.gov Similarly, for a series of 4-methylbenzamide (B193301) derivatives designed as protein kinase inhibitors, compounds containing two chlorine atoms on the purine (B94841) heterocycle demonstrated high cytotoxic activity against several cancer cell lines. nih.gov These findings collectively highlight that chloro-substitutions are a key determinant of biological activity in this class of compounds, likely by influencing factors such as lipophilicity, membrane penetration, and binding interactions with target proteins. youtube.com

Design Principles for Enhanced Biological Interactions

The benzamide scaffold, and particularly its chlorinated derivatives, represents a "privileged structure" in medicinal chemistry. nih.gov This designation arises from the recurring presence of the benzanilide (B160483) core in a wide array of biologically active compounds, indicating its favorable properties for molecular recognition by various biological targets. nih.gov The design of new derivatives based on the this compound structure is guided by established principles of medicinal chemistry, focusing on structure-activity relationship (SAR) studies. These studies systematically alter the chemical structure to observe the corresponding changes in biological activity, thereby mapping the chemical space for enhanced or novel interactions.

The core principle in designing derivatives of chloro-benzamides often involves modifying the substituents on both the benzoyl and the N-phenyl (or other N-substituent) rings. The nature, position, and size of these substituents can dramatically influence the compound's electronic, steric, and hydrophobic properties, which in turn govern its binding affinity to biological macromolecules.

For instance, research on related benzamide structures has demonstrated that the introduction of different functional groups can modulate activity against various targets. Studies on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents revealed that modifications to the N-aryl ring led to significant variations in their inhibitory potential against α-glucosidase and α-amylase. nih.gov This highlights the importance of the N-substituent in directing the compound's interaction with specific enzyme active sites.

Furthermore, the electronic properties of substituents are a critical design consideration. It has been observed in studies of related benzamide derivatives that the presence of electron-withdrawing groups can lead to enhanced antibacterial activity. bohrium.com This principle can be applied to the design of novel this compound analogs, where the introduction of additional electron-withdrawing moieties could be a strategy to potentiate its biological effects.

The following table summarizes findings from research on various benzamide derivatives, illustrating the impact of structural modifications on biological activity. This data provides a foundation for the rational design of new compounds based on the this compound scaffold.

Core Structure Modification Observed Biological Activity
BenzamideIntroduction of a 2-phenoxy group and various N-phenyl substituentsAntiplasmodial activity mdpi.com
5-chloro-salicylanilideVaried substituents on the N-phenyl ringAnticancer and NF-κB inhibitory activity nih.gov
2-chloro-4-nitrobenzamideAddition of a 5-sulfamoyl group and various N-alkyl/aryl substituentsAntidiabetic (α-glucosidase and α-amylase inhibition) nih.gov
N-phenylbenzamideIntroduction of a 2-chloro-N-{[(2-chlorophenyl) amino] sulfinyl} moietyAntibacterial activity bohrium.com

These examples underscore a central tenet in the design of biologically active benzamides: the modular nature of the scaffold allows for systematic exploration of chemical space. By modifying the substituents on the aromatic rings and utilizing reactive groups like the chloroacetyl moiety for further derivatization, researchers can fine-tune the molecule's properties to achieve enhanced potency, selectivity, or a novel mechanism of action. The benzamide core provides a stable and effective platform for these interactions, while the peripheral chemical groups are adjusted to optimize binding with a specific biological target.

Research Applications and Future Directions

Role as a Versatile Synthetic Intermediate

The bifunctional nature of 4-chloro-N-(2-chloroacetyl)benzamide, containing both a reactive chloroacetyl group and a stable benzamide (B126) framework, makes it an exceptionally useful intermediate in multi-step organic synthesis.

The presence of the α-chloroacetamide moiety is key to its role as a precursor. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic substitution. This reactivity is widely exploited for the synthesis of various heterocyclic compounds, which are prevalent in many biologically active molecules. researchgate.netresearchgate.net For instance, N-aryl 2-chloroacetamides are common starting materials for constructing heterocycles like imidazoles, pyrroles, and thiazolidin-4-ones through reactions with different nucleophiles. researchgate.net The reaction often involves the displacement of the chlorine atom, which may be followed by an intramolecular cyclization. researchgate.net This strategy allows for the efficient assembly of complex molecular architectures from a relatively simple and accessible starting material. A similar compound, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, serves as a crucial intermediate for synthesizing Dipeptidyl Peptidase IV (DPP-IV) inhibitors, demonstrating the utility of the chloroacetyl group in building advanced therapeutic agents. beilstein-journals.org

The benzamide portion of the molecule is recognized as a "privileged structure" in medicinal chemistry. nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, serving as a solid foundation for drug discovery. By using this compound as a central scaffold, chemists can generate large libraries of diverse compounds. nih.gov Modifications are typically introduced by reacting the chloroacetyl group with various amines, thiols, or other nucleophiles, leading to a wide range of derivatives. This approach is fundamental to the discovery of novel chemical entities, as it allows for the systematic exploration of the chemical space around the core benzamide structure to identify molecules with desired biological activities. nih.govresearchgate.net For example, isatin (B1672199), another versatile precursor, has been used as a core structure for developing pharmacophores for various therapeutic targets. researchgate.net

Table 1: Examples of Heterocyclic Systems Synthesized from Chloroacetamide Precursors

Precursor TypeNucleophile/ReagentResulting HeterocycleReference
N-Aryl 2-chloroacetamideThiourea (B124793)Thiazolidinone researchgate.net
N-Aryl 2-chloroacetamideAmines, ThiolsImidazole (B134444), Pyrrole, Thiophene researchgate.net
4-(2-chloro acetamido) benzoic acid2-MercaptobenzimidazoleBenzimidazole derivative nih.gov
Schiff BasesChloroacetyl chlorideβ-Lactam researchgate.netuobabylon.edu.iq

Application in Biochemical and Molecular Biological Probes

Derivatives synthesized from this compound and related structures have potential applications as probes for studying biological systems. The versatility of the chloroacetyl group allows for the attachment of reporter groups, such as fluorophores or affinity tags. These modified molecules can then be used to investigate biological processes. For example, novel 1,2,3-triazole derivatives, which can be synthesized using related precursors, have been developed as water-soluble blue fluorophores. nih.gov These compounds are promising candidates for use as selective sensors to identify and recognize specific enzymes and receptors within a biological environment. nih.gov By incorporating such functionalities, researchers can create tools to visualize, track, and isolate specific proteins or other biomolecules, thereby elucidating their roles in cellular pathways.

Development of Research Tools

The ability to use this compound as a scaffold for creating specific inhibitors of biological targets makes it valuable for the development of research tools. Potent and selective inhibitors are indispensable for studying the function of enzymes and receptors. For example, the development of inhibitors for p38α mitogen-activated protein kinase (MAPK) from 4-chloro-N-phenyl benzamide derivatives provides chemical tools to probe the signaling pathways regulated by this kinase. researchgate.net Similarly, the synthesis of DPP-IV inhibitors from a chloroacetyl-containing precursor provides essential tools for diabetes research. beilstein-journals.org These molecular tools enable researchers to dissect complex biological pathways and validate potential drug targets.

Prospects for Rational Design of Bioactive Molecules

The structure of this compound is well-suited for modern rational drug design strategies. unimi.it Computational methods like molecular docking and molecular dynamics simulations can be used to predict how derivatives of this scaffold might interact with the binding sites of target proteins. researchgate.net This structure-based approach allows chemists to design molecules with improved potency and selectivity. For instance, computational design was employed to develop isatin derivatives as potential inhibitors of the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor. researchgate.net The defined structure of the 4-chlorobenzamide (B146232) core provides a stable platform for orienting functional groups, while the reactive chloroacetyl tail allows for the introduction of diverse chemical moieties designed to interact with specific amino acid residues in a target's active site. This rational approach accelerates the discovery of new drug candidates by focusing synthetic efforts on compounds with the highest probability of success. nih.govresearchgate.net

Table 2: Bioactive Molecules Developed from Related Scaffolds

Scaffold/Precursor ClassTarget/ActivityDesign ApproachReference
4-Chloro-N-phenyl Benzamidep38α MAPK InhibitorScaffold-based synthesis researchgate.net
(E)-4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamideAnticancer, RadiosensitizerMolecular Docking nih.gov
Isatin (Indol-2,3-dione)SARS-CoV-2 Spike/ACE2 InhibitionComputational Design researchgate.net
2MBI BenzamidesAntimicrobial, AnticancerSAR, Molecular Design nih.gov

Unexplored Reactivity and Interaction Space

While the nucleophilic displacement of the chlorine atom in the chloroacetyl group is the most commonly exploited reaction, there remains significant unexplored reactivity within the this compound molecule. Future research could investigate alternative transformations, such as reactions involving the activation of the benzamide N-H bond or the carbonyl groups. Furthermore, metal-catalyzed cross-coupling reactions could potentially be used to modify the chlorophenyl ring, adding another dimension of chemical diversity.

From a biological perspective, the interaction space of derivatives from this scaffold is far from fully mapped. While research has focused on areas like cancer and infectious diseases, there is potential for these compounds to modulate other classes of biological targets. nih.govnih.gov The structural features of the scaffold—a halogenated aromatic ring and an amide backbone—are common in molecules targeting ion channels, G-protein coupled receptors (GPCRs), and various metabolic enzymes. Future screening efforts against a broader range of biological targets could uncover entirely new therapeutic applications for derivatives of this compound.

Based on a comprehensive search of available scientific literature, there is currently no published research data specifically for the chemical compound “this compound”. The PubChem database, a major repository for chemical information, confirms this lack of available literature for this specific compound. uni.lu

Consequently, it is not possible to generate an article on "," specifically concerning the "Integration of Advanced Methodologies in Future Research," as no foundational research exists from which to develop such a discussion. Writing on this topic would require speculation and would not meet the standards of a scientifically accurate and informative article.

Research is available for structurally related benzamide derivatives, which have been investigated for a variety of biological activities and potential therapeutic applications. nih.govnih.govontosight.aiontosight.ainih.govnih.gov However, findings for these related but distinct molecules cannot be accurately extrapolated to "this compound."

If you are interested in an article on a different, more thoroughly researched benzamide compound, please provide the name of that compound.

Q & A

Q. What are the common synthetic routes for 4-chloro-N-(2-chloroacetyl)benzamide, and what critical reaction parameters influence yield and purity?

The synthesis typically involves multi-step organic reactions, such as coupling 4-chlorobenzoyl chloride with 2-chloroacetamide derivatives under controlled conditions. Key parameters include:

  • Temperature : Optimal ranges (e.g., 0–5°C for acid chloride formation) to minimize side reactions like hydrolysis .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity and solubility .
  • Catalysts : Use of bases (e.g., triethylamine) to neutralize HCl byproducts and drive the reaction forward .
    Industrial scalability may employ continuous flow reactors to improve efficiency and reproducibility .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm structural integrity, with aromatic protons resonating at δ 7.2–8.1 ppm and carbonyl carbons at ~170 ppm .
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal structures, critical for validating stereochemistry and intermolecular interactions .
  • HPLC : Reverse-phase chromatography (C18 columns, acetonitrile/water mobile phase) assesses purity (>98% for pharmacological studies) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) require:

  • Orthogonal assays : Combine in vitro enzyme assays (e.g., IC50_{50} determination) with cellular viability tests (MTT assays) to distinguish direct target inhibition from off-target effects .
  • Structural validation : Co-crystallization studies (using SHELX-derived models) confirm ligand-target binding modes, as demonstrated for PPARδ antagonists .
  • Dose-response analysis : Ensure activity is concentration-dependent and not an artifact of aggregation or solubility limits .

Q. What computational approaches best predict the compound’s interaction with biological targets?

  • Molecular docking : Tools like AutoDock Vina model binding poses, prioritizing residues like Cys249 in PPARδ for covalent interactions .
  • QSAR modeling : Correlate substituent effects (e.g., chloro vs. trifluoromethyl groups) with activity trends to guide synthetic optimization .
  • MD simulations : Assess binding stability over time (e.g., 100-ns trajectories) to identify critical hydrogen bonds or hydrophobic contacts .

Q. How does stereochemistry influence the compound’s pharmacological profile?

Chiral centers (e.g., in hydroxypropan-2-yl derivatives) significantly impact activity:

  • Enantiomeric resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates (R)- and (S)-isomers, revealing differences in receptor binding affinity .
  • Pharmacokinetics : Stereochemistry affects metabolic stability; for example, (R)-isomers may resist CYP450-mediated oxidation better than (S)-isomers .

Q. What strategies validate the compound’s mechanism of action in enzyme inhibition?

  • Kinetic studies : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots using purified enzymes .
  • Mass spectrometry : Detect covalent adducts (e.g., with Cys249 in PPARδ) to confirm irreversible binding .
  • Gene expression profiling : RNA-seq identifies downstream pathway modulation (e.g., CPT1a downregulation in PPARδ antagonism) .

Methodological Considerations

Q. How to optimize reaction conditions for scalable synthesis without compromising purity?

  • Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, solvent ratio, catalyst loading) and identify optimal conditions .
  • In-line analytics : FT-IR or Raman spectroscopy monitors reaction progress in real time, minimizing impurities .

Q. What are the best practices for ensuring reproducibility in biological assays?

  • Standardized protocols : Use validated cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., known PPARδ agonists/antagonists) .
  • Data normalization : Express activity as % inhibition relative to vehicle and positive controls to reduce inter-experiment variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.